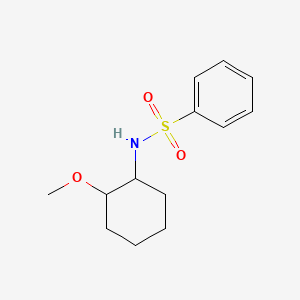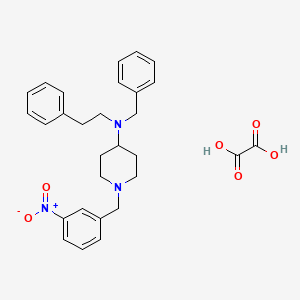
N-(2-methoxycyclohexyl)benzenesulfonamide
Übersicht
Beschreibung
N-(2-methoxycyclohexyl)benzenesulfonamide: is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxycyclohexyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-methoxycyclohexylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
C6H5SO2Cl+C6H11ONH2→C6H5SO2NH(C6H11O)+HCl
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions. The process involves careful control of temperature and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-methoxycyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as sodium hydride or organolithium reagents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-(2-hydroxycyclohexyl)benzenesulfonamide.
Reduction: Formation of N-(2-methoxycyclohexyl)benzeneamine.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxycyclohexyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of carbonic anhydrase enzymes, which are targets for the treatment of glaucoma, epilepsy, and certain cancers.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Industry: The compound is used in the synthesis of dyes, photochemicals, and disinfectants.
Wirkmechanismus
The mechanism of action of N-(2-methoxycyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in certain cancers .
Vergleich Mit ähnlichen Verbindungen
- N-butyl-benzenesulfonamide
- N-methyl-benzenesulfonamide
- N-ethyl-benzenesulfonamide
Comparison: N-(2-methoxycyclohexyl)benzenesulfonamide is unique due to the presence of the methoxy group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. Compared to other benzenesulfonamides, it may exhibit different binding affinities and selectivities for target enzymes, making it a valuable compound for specific applications .
Eigenschaften
IUPAC Name |
N-(2-methoxycyclohexyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-17-13-10-6-5-9-12(13)14-18(15,16)11-7-3-2-4-8-11/h2-4,7-8,12-14H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKIDUARYKGAAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![prop-2-en-1-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3970989.png)
![2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHYL 4-(4-METHOXYANILINO)-4-OXOBUTANOATE](/img/structure/B3971003.png)
![4-(4-CHLOROBENZOYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B3971005.png)
![(3-Chlorophenyl)-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone;oxalic acid](/img/structure/B3971011.png)
![N-benzyl-1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-ethyl-4-piperidinamine oxalate](/img/structure/B3971014.png)
![1-benzyl-4-[1-(2-naphthylsulfonyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3971025.png)

![4-(4,5-dimethyl-2-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3971054.png)
![{1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B3971085.png)


![2-[(cyclohexylacetyl)amino]benzamide](/img/structure/B3971098.png)
![N-benzyl-1-[(3-methylphenoxy)acetyl]-N-(2-phenylethyl)-4-piperidinamine oxalate](/img/structure/B3971101.png)
